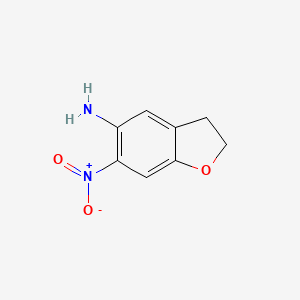







|
REACTION_CXSMILES
|
[N+:1]([C:4]1[C:5]([NH:13]C(=O)C)=[CH:6][C:7]2[CH2:11][CH2:10][O:9][C:8]=2[CH:12]=1)([O-:3])=[O:2]>C(O)C.Cl>[N+:1]([C:4]1[C:5]([NH2:13])=[CH:6][C:7]2[CH2:11][CH2:10][O:9][C:8]=2[CH:12]=1)([O-:3])=[O:2]
|


|
Name
|
N-(6-nitro-2,3-dihydrobenzo[b]furan-5-yl)acetamide
|
|
Quantity
|
89 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C(=CC2=C(OCC2)C1)NC(C)=O
|
|
Name
|
|
|
Quantity
|
1 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous phase is again extracted once with ethyl acetate
|
|
Type
|
CONCENTRATION
|
|
Details
|
the combined organic phases are concentrated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C=1C(=CC2=C(OCC2)C1)N
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |